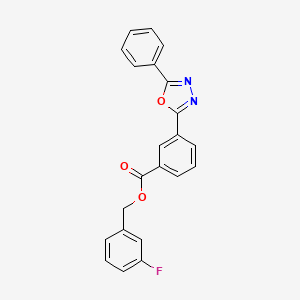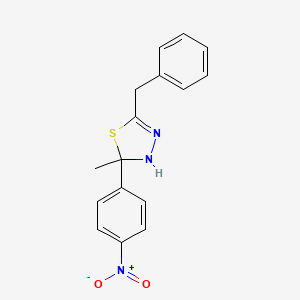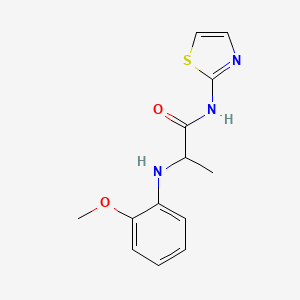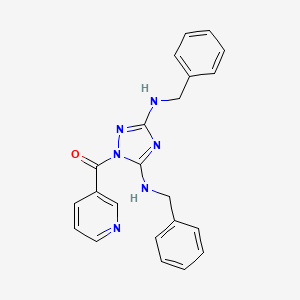
ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate, also known as CTDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CTDP is a piperidine-based compound that belongs to the class of furanone derivatives.
作用機序
The mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate is not fully understood. However, it is believed that ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate exerts its biological effects by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to exhibit a range of biochemical and physiological effects. In animal studies, ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to reduce inflammation and pain. ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to have a protective effect on dopaminergic neurons in animal models of Parkinson's disease.
実験室実験の利点と制限
Ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to exhibit a range of biological activities, making it a useful tool for investigating the mechanisms underlying various physiological processes. However, ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate also has some limitations. It is relatively expensive to produce, and its biological effects can be difficult to study in vivo due to its poor solubility in water.
将来の方向性
There are several potential future directions for research on ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate. One area of interest is the development of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate-based drugs for the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate and its effects on various physiological processes. Finally, there is potential for the development of new synthetic methods for the production of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate that are more cost-effective and environmentally friendly.
合成法
Ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with 2-methyl-3-furoic acid to produce 2-(2-chlorobenzyl)-2-methyl-3-furoic acid. This intermediate is then reacted with piperidine and ethyl chloroformate to produce ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate. The synthesis of ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been optimized to achieve high yields and purity.
科学的研究の応用
Ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been studied extensively in the field of medicinal chemistry due to its potential applications as a therapeutic agent. ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. ethyl 4-(2-chlorobenzyl)-1-(2-methyl-3-furoyl)-4-piperidinecarboxylate has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl]-1-(2-methylfuran-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-3-26-20(25)21(14-16-6-4-5-7-18(16)22)9-11-23(12-10-21)19(24)17-8-13-27-15(17)2/h4-8,13H,3,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTMQQOZPBXTGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=C(OC=C2)C)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxypropyl)ethanediamide](/img/structure/B4921482.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)


![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)
![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)